Éster metílico de N-(benciloxocarbonil)-L-beta-cloroalanina

Descripción general

Descripción

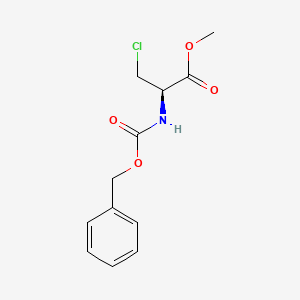

N-(Benzyloxycarbonyl)-L-beta-chloroalanine Methyl Ester: is a derivative of the amino acid alanine, modified to include a benzyloxycarbonyl (Cbz) protecting group and a chlorine atom on the beta carbon. This compound is often used in peptide synthesis and as an intermediate in organic synthesis due to its stability and reactivity.

Aplicaciones Científicas De Investigación

Chemistry: N-(Benzyloxycarbonyl)-L-beta-chloroalanine Methyl Ester is used as an intermediate in the synthesis of peptides and other complex organic molecules. Its stability and reactivity make it a valuable tool in organic synthesis.

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It serves as a substrate or inhibitor in various biochemical assays.

Medicine: The compound is explored for its potential in drug development, particularly in designing enzyme inhibitors and prodrugs.

Industry: In the pharmaceutical industry, N-(Benzyloxycarbonyl)-L-beta-chloroalanine Methyl Ester is used in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals.

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with enzymes such as thermolysin .

Mode of Action

A related compound, n-benzyloxycarbonyl-l-aspartic acid, has been studied for its interaction with thermolysin . It was found that the reaction involves consecutive reactions of Z-L-Asp and L-Phe-OMe with the enzyme and with the Z-L-Asp–enzyme complex, with the second reaction being the rate-determining step . This could provide some insight into the potential mode of action of N-(Benzyloxycarbonyl)-L-beta-chloroalanine Methyl Ester.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(Benzyloxycarbonyl)-L-beta-chloroalanine Methyl Ester typically involves the protection of the amino group of L-alanine with a benzyloxycarbonyl group, followed by chlorination at the beta position and esterification of the carboxyl group. The process can be summarized as follows:

Protection of the Amino Group: The amino group of L-alanine is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine.

Chlorination: The beta position of the protected alanine is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

Esterification: The carboxyl group is esterified using methanol and an acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods: Industrial production of N-(Benzyloxycarbonyl)-L-beta-chloroalanine Methyl Ester follows similar steps but on a larger scale, often employing continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: The chlorine atom on the beta carbon can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Deprotection: The benzyloxycarbonyl group can be removed using catalytic hydrogenation or strong acids like trifluoroacetic acid.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Deprotection: Catalytic hydrogenation using palladium on carbon or strong acids like trifluoroacetic acid.

Major Products:

- Substituted alanine derivatives.

- L-beta-chloroalanine.

- L-alanine after deprotection and hydrolysis.

Comparación Con Compuestos Similares

N-(Benzyloxycarbonyl)-L-alanine Methyl Ester: Similar structure but lacks the chlorine atom on the beta carbon.

N-(Benzyloxycarbonyl)-L-beta-bromoalanine Methyl Ester: Similar structure but with a bromine atom instead of chlorine.

N-(Benzyloxycarbonyl)-L-beta-iodoalanine Methyl Ester: Similar structure but with an iodine atom instead of chlorine.

Uniqueness: N-(Benzyloxycarbonyl)-L-beta-chloroalanine Methyl Ester is unique due to the presence of the chlorine atom on the beta carbon, which imparts specific reactivity and stability. This makes it particularly useful in synthetic chemistry and biochemical research.

Actividad Biológica

N-(Benzyloxycarbonyl)-L-beta-chloroalanine methyl ester (Z-Cl-Ala-OMe) is a derivative of beta-chloroalanine, an amino acid analog known for its biological activity, particularly in antimicrobial and anticancer applications. This article explores the biological activity of Z-Cl-Ala-OMe, focusing on its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

Z-Cl-Ala-OMe is characterized by the following structural features:

- Benzyloxycarbonyl group : This protective group enhances the stability and solubility of the compound.

- Beta-chloro substituent : This halogenation is crucial for its biological activity, particularly as an inhibitor of various enzymes.

The chemical formula for Z-Cl-Ala-OMe is C₁₁H₁₄ClN O₂, with a molar mass of 229.69 g/mol.

Antimicrobial Activity

Z-Cl-Ala-OMe exhibits notable antimicrobial properties. Studies have shown that derivatives of beta-chloroalanine can act as effective inhibitors against various bacterial strains, particularly Gram-negative bacteria. The mechanism often involves the inhibition of alanine racemase, an enzyme critical for bacterial cell wall synthesis.

Table 1: Antimicrobial Activity of Z-Cl-Ala-OMe Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Mechanism |

|---|---|---|---|

| Z-Cl-Ala-OMe | Escherichia coli | 32 | Inhibition of alanine racemase |

| Z-Cl-Ala-OMe | Staphylococcus aureus | 16 | Inhibition of cell wall synthesis |

| Z-Cl-Ala-OMe | Pseudomonas aeruginosa | 64 | Disruption of metabolic pathways |

Anticancer Activity

Research indicates that Z-Cl-Ala-OMe and its analogs may exhibit selective cytotoxicity towards cancer cells while sparing normal cells. The compound's ability to induce apoptosis in cancer cells has been documented in several studies.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study involving various cancer cell lines, Z-Cl-Ala-OMe demonstrated significant cytotoxic effects on:

- Breast cancer cells (MCF-7) : IC50 = 25 µM

- Lung cancer cells (A549) : IC50 = 30 µM

- Prostate cancer cells (PC3) : IC50 = 20 µM

The mechanism is believed to involve the disruption of protein synthesis and induction of stress responses leading to apoptosis.

Structure-Activity Relationship (SAR)

Understanding the SAR of Z-Cl-Ala-OMe is crucial for optimizing its biological activity. Modifications to the benzyloxycarbonyl group or variations in the halogenation pattern can significantly impact its efficacy.

Key Findings from SAR Studies

- Substitution at the beta position : The presence of halogens increases antimicrobial potency.

- Altering protective groups : Different protective groups can enhance solubility and stability, affecting bioavailability.

- Hydrophobic interactions : Increasing hydrophobic character can improve membrane permeability and cellular uptake.

Propiedades

IUPAC Name |

methyl (2R)-3-chloro-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO4/c1-17-11(15)10(7-13)14-12(16)18-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQUQXYVMAKOZMV-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCl)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCl)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676270 | |

| Record name | Methyl N-[(benzyloxy)carbonyl]-3-chloro-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62107-38-4 | |

| Record name | Methyl N-[(benzyloxy)carbonyl]-3-chloro-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.